N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine typically involves multi-step organic reactions. One possible route includes:
Formation of the Oxazole Ring: Starting with a suitable precursor such as an amino alcohol, the oxazole ring can be formed through cyclization reactions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.
Allylation: The allyl group can be added through allylation reactions using allyl halides in the presence of a base.
Addition of the p-Tolyl Group: The p-tolyl group can be introduced through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the phenylsulfonyl group.
Reduction: Reduction reactions can occur at the oxazole ring or the sulfonyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)thiazol-5-amine: Similar structure but with a sulfur atom in place of the oxygen in the oxazole ring.
N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)imidazol-5-amine: Contains an imidazole ring instead of an oxazole ring.
N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)pyrazol-5-amine: Features a pyrazole ring.
Uniqueness
N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is unique due to its specific combination of functional groups and the oxazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-13-20-18-19(25(22,23)16-7-5-4-6-8-16)21-17(24-18)15-11-9-14(2)10-12-15/h3-12,20H,1,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYWWHYTPTXTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.